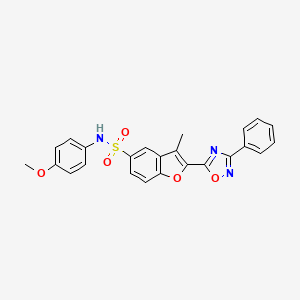
N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, a methyl group, a phenyl group, an oxadiazole ring, a benzofuran ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One possible synthetic route is as follows:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Synthesis of the benzofuran ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate electrophile, such as an acyl chloride or an aldehyde, under acidic or basic conditions.
Coupling of the oxadiazole and benzofuran rings: The oxadiazole and benzofuran rings can be coupled through a nucleophilic aromatic substitution reaction, where the nucleophile (e.g., an amine or a thiol) attacks the electrophilic carbon of the benzofuran ring.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol or a quinone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The oxadiazole ring can be reduced to form an amine or an alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Solvents: Dichloromethane (CH2Cl2), dimethyl sulfoxide (DMSO), ethanol (EtOH)
Bases: Triethylamine (TEA), pyridine
Major Products
Oxidation products: Phenol derivatives, quinone derivatives
Reduction products: Amine derivatives, alcohol derivatives
Substitution products: New sulfonamide derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to the presence of the oxadiazole ring, which is a known pharmacophore with various therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors or fluorescent dyes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The oxadiazole ring, in particular, can act as a bioisostere of amides, enhancing the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N3O5S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C24H19N3O5S/c1-15-20-14-19(33(28,29)27-17-8-10-18(30-2)11-9-17)12-13-21(20)31-22(15)24-25-23(26-32-24)16-6-4-3-5-7-16/h3-14,27H,1-2H3 |
InChI Key |
KOWHFUFVYVFMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















